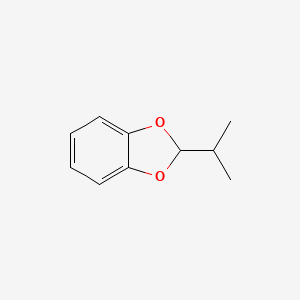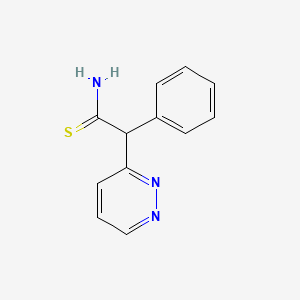
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid is a chiral compound used in organic synthesis. It features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenylthio group. This compound is often employed as a building block in the synthesis of more complex molecules due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.
Addition of the Phenylthio Group: The phenylthio group is added via a nucleophilic substitution reaction using a phenylthiol reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control and the use of efficient catalysts, are employed to maximize yield and purity.
Types of Reactions:
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.
Major Products Formed:
Sulfoxides and Sulfones: from oxidation.
Alcohols: from reduction.
Amines: from deprotection of the tert-butoxycarbonyl group.
科学的研究の応用
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid is used in various scientific research applications:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
作用機序
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The tert-butoxycarbonyl group serves as a protecting group for the amine, allowing selective reactions at other sites. The phenylthio group can participate in redox reactions, influencing the compound’s overall reactivity.
類似化合物との比較
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methylthio)pyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(ethylthio)pyrrolidine-2-carboxylic acid
Comparison:
- Uniqueness: The phenylthio group in (2S,4S)-1-(tert-Butoxycarbonyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid provides unique reactivity compared to methylthio or ethylthio analogs. The aromatic ring in the phenylthio group can participate in π-π interactions and redox reactions, offering distinct chemical properties.
特性
分子式 |
C16H21NO4S |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21NO4S/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)22-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 |
InChIキー |
CFOPWPUEKDDDFO-STQMWFEESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)SC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(diethylamino)ethyl]-2-methyl-7-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide](/img/structure/B8610973.png)

![Cyclohexanone, 2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B8610981.png)

![5-Formylimidazo[5,1-b]thiazole](/img/structure/B8611002.png)









